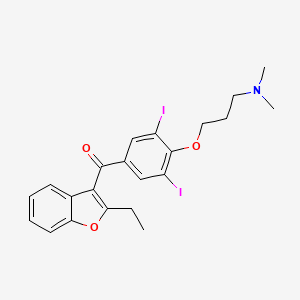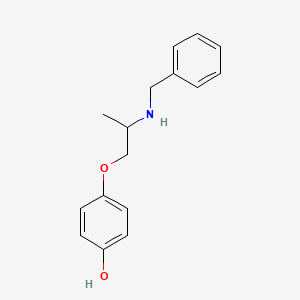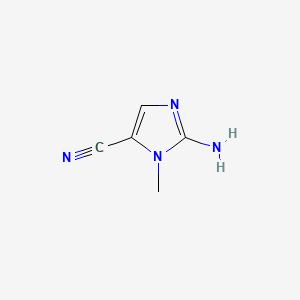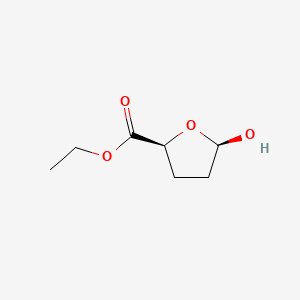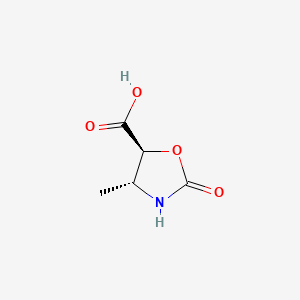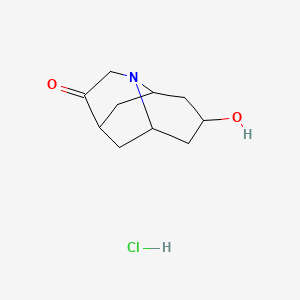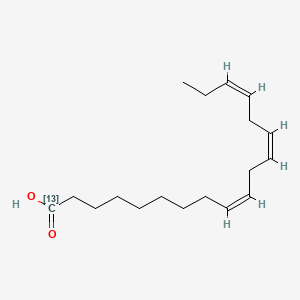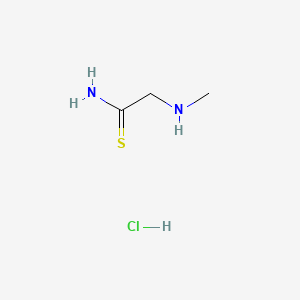
1-Dehydrocorticosterone 21-Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dehydrocorticosterone 21-Acetate is an acetylated derivative of corticosterone, dehydrogenated at the one position. It is a synthetic corticosteroid used primarily in scientific research. This compound is known for its role as a precursor in the synthesis of other biologically active steroids, such as 21-hydroxypregna-1,4-diene-3,11,20-trione, a metabolite of 1α-hydroxycorticosterone in certain species of fish .
Mechanism of Action
Target of Action
1-Dehydrocorticosterone 21-Acetate is an acetylated derivative of corticosterone . It has been used as a precursor in the synthesis of 21-hydroxypregna-1,4-diene-3,11,20-trione, which is a metabolite of 1α-hydroxycorticosterone in the skate
Mode of Action
It is known that it is dehydrogenated at the one position .
Biochemical Pathways
This compound is involved in the synthesis of 21-hydroxypregna-1,4-diene-3,11,20-trione . This compound is a metabolite of 1α-hydroxycorticosterone in the skate
Result of Action
It is known that it is used as a precursor in the synthesis of 21-hydroxypregna-1,4-diene-3,11,20-trione .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Dehydrocorticosterone 21-Acetate can be synthesized through various chemical pathways. One common method involves the acetylation of corticosterone, followed by dehydrogenation at the one position. The process typically includes the use of reagents such as acetic anhydride and a catalyst like pyridine .
Industrial Production Methods: In industrial settings, the synthesis of this compound often starts with diosgenin, a steroid sapogenin. The process involves multiple steps, including hydroxylation, dehydrogenation, and acetylation, to achieve the desired compound. The use of biotransformations and enzymatic processes is common to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Dehydrocorticosterone 21-Acetate undergoes various chemical reactions, including:
Oxidation: Conversion to 21-hydroxypregna-1,4-diene-3,11,20-trione using oxidizing agents.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Acetyl groups can be substituted with other functional groups to create derivatives with different properties
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Pyridine, sulfuric acid.
Major Products:
21-Hydroxypregna-1,4-diene-3,11,20-trione: A significant product formed through oxidation.
Various Derivatives: Depending on the substitution reactions performed
Scientific Research Applications
1-Dehydrocorticosterone 21-Acetate is widely used in scientific research due to its role as a precursor in the synthesis of other steroids. Its applications include:
Chemistry: Used in the synthesis of complex steroidal structures.
Biology: Studied for its role in metabolic pathways and as a precursor to biologically active steroids.
Medicine: Investigated for potential therapeutic uses and as a model compound in drug development.
Industry: Utilized in the production of steroid-based pharmaceuticals
Comparison with Similar Compounds
Corticosterone: The parent compound, which is not acetylated or dehydrogenated.
Prednisone: A synthetic corticosteroid with similar anti-inflammatory properties.
Dexamethasone: Another synthetic corticosteroid with higher potency
Uniqueness: 1-Dehydrocorticosterone 21-Acetate is unique due to its specific structural modifications, which confer distinct biological activities and make it a valuable precursor in steroid synthesis. Its acetylation and dehydrogenation at the one position differentiate it from other corticosteroids, providing unique properties for research and industrial applications .
Properties
CAS No. |
58652-04-3 |
|---|---|
Molecular Formula |
C23H30O5 |
Molecular Weight |
386.488 |
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H30O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h8-10,16-19,21,26H,4-7,11-12H2,1-3H3/t16-,17-,18+,19-,21+,22-,23-/m0/s1 |
InChI Key |
AUJYIXRHRTVZNY-ZWFCQKKLSA-N |
SMILES |
CC(=O)OCC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C |
Synonyms |
(11β)-21-(Acetyloxy)-11-hydroxy-pregna-1,4-diene-3,20-dione; _x000B_11β,21-Dihydroxy-pregna-1,4-diene-3,20-dione 21-Acetate; 1,2-Dehydrocorticosterone 21-Acetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


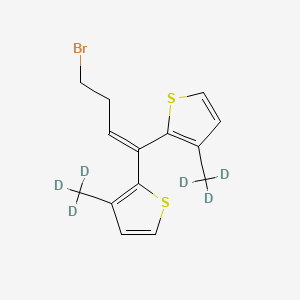
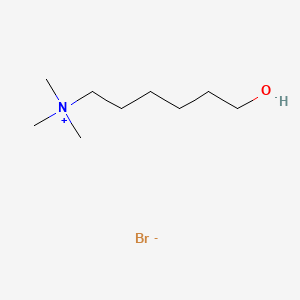
![1-[2-(Aminomethyl)piperazin-1-yl]ethan-1-one](/img/structure/B585016.png)
